5-Benzyloxy-2-fluorobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZMQKYGFXAKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340315 | |
| Record name | Benzaldehyde, 2-fluoro-5-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103438-92-2 | |
| Record name | Benzaldehyde, 2-fluoro-5-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Benzyloxy 2 Fluorobenzaldehyde
The synthesis of 5-Benzyloxy-2-fluorobenzaldehyde can be logically achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. wikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis would commence from the precursor 5-fluoro-2-hydroxybenzaldehyde (B1225495).
The proposed two-step process is as follows:
Deprotonation: The phenolic hydroxyl group of 5-fluoro-2-hydroxybenzaldehyde is deprotonated using a strong base to form a more nucleophilic phenoxide ion.
Nucleophilic Substitution (SN2): The resulting phenoxide ion then acts as a nucleophile, attacking a benzyl (B1604629) halide (such as benzyl bromide or benzyl chloride) in a bimolecular nucleophilic substitution (SN2) reaction to form the final ether product, this compound. wikipedia.orglibretexts.org
The reaction proceeds via an SN2 mechanism, which involves a backside attack on the electrophilic carbon of the benzyl halide. wikipedia.org For this reason, primary alkyl halides like benzyl bromide are ideal substrates, as they are unhindered and minimize competing elimination reactions. libretexts.orgmasterorganicchemistry.com
Detailed Research Findings: Proposed Synthesis
| Step | Description | Reactants | Reagents & Solvents | Mechanism |
| 1 | Phenoxide Formation | 5-Fluoro-2-hydroxybenzaldehyde | Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) Solvent: Dimethylformamide (DMF) or Acetonitrile | Acid-base reaction where the base abstracts the acidic proton from the hydroxyl group. |
| 2 | Ether Formation | Benzyl Bromide, Sodium 5-fluoro-2-formylphenoxide | Solvent: As above | SN2: The phenoxide ion attacks the benzylic carbon, displacing the bromide ion to form the C-O ether bond. wikipedia.org |
This method is highly effective for forming aryl ethers from phenols and unhindered alkyl halides. jk-sci.com
Advanced Topics in Benzaldehyde Synthesis
The fine chemical and pharmaceutical industries are increasingly adopting green chemistry principles to minimize their environmental impact. rsc.orgqualitas1998.net The production of benzaldehydes, foundational molecules in many sectors, is a key area for the application of these sustainable practices. numberanalytics.com The twelve principles of green chemistry provide a guiding framework for this transition. numberanalytics.com
Key green strategies applicable to benzaldehyde (B42025) production include:
Prevention of Waste: Designing syntheses that produce minimal byproducts is preferable to treating waste after it is created. numberanalytics.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. numberanalytics.com
Use of Catalysis: The use of selective catalytic reagents is superior to stoichiometric reagents, as catalysts can be used in small amounts and are often recyclable, reducing waste. researchgate.netnumberanalytics.com For instance, heterogeneously catalyzed processes are a major goal. qualitas1998.net
Safer Solvents and Auxiliaries: Many traditional syntheses rely on hazardous organic solvents. Green approaches prioritize the use of safer solvents like water, or eliminate solvents altogether. numberanalytics.com
Design for Energy Efficiency: Minimizing the energy requirements of chemical processes has both environmental and economic benefits. This can involve using catalysts that operate under mild conditions (lower temperature and pressure). numberanalytics.com
Use of Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable sources rather than depleting petrochemicals. numberanalytics.com
Reduction of Derivatives: Unnecessary steps involving protecting groups should be avoided, as they add steps to the synthesis and generate more waste. numberanalytics.com One-pot procedures are a valuable strategy in this regard. nih.govrug.nl
Biocatalysis has emerged as a primary green technology adopted by these industries to achieve higher yields and reduce waste in complex syntheses. researchgate.netacs.org
Scaling up the synthesis of a specialized molecule like 5-Benzyloxy-2-fluorobenzaldehyde from the laboratory to an industrial setting presents several significant challenges. While traditional methods for producing benzaldehyde often involve the liquid-phase oxidation of toluene (B28343) or hydrolysis of benzal chloride, these are less suitable for highly substituted derivatives. researchgate.netncert.nic.in The synthesis of functionalized benzaldehydes often requires more complex, multi-step processes. nih.govrug.nl
For a related benzyloxyfluorobenzaldehyde, scaling up the proposed Williamson ether synthesis would require careful consideration of the following factors:
Reagent Handling and Safety: Strong bases like sodium hydride (NaH), while effective in the lab, are highly reactive and flammable, requiring specialized handling procedures and equipment on an industrial scale to manage risks.
Thermal Management: The SN2 reaction is exothermic. Efficient heat exchange systems are crucial in large reactors to maintain optimal temperature, prevent runaway reactions, and minimize the formation of side products.
Solvent Selection and Recovery: Solvents like DMF are effective but pose challenges related to cost, toxicity, and environmental disposal. Industrial processes would need to incorporate efficient solvent recovery and recycling systems to be economically and environmentally viable.
Process Optimization: Reaction times, reagent stoichiometry, and catalyst loading (if applicable) must be optimized to maximize throughput and yield while minimizing costs. Phase-transfer catalysis (PTC) is an alternative that can be advantageous in industrial applications by facilitating reactions between reagents in different phases, potentially simplifying workup and reducing solvent requirements. researchgate.net
Purification: Achieving high purity on a large scale can be challenging. While laboratory purification might use column chromatography, industrial processes would likely rely on more scalable techniques like crystallization or distillation, which must be developed and optimized for the specific product.
Ultimately, the transition from a laboratory procedure to a robust industrial process requires significant investment in process development, safety engineering, and economic analysis to ensure the final method is safe, efficient, and cost-effective. researchgate.net
Derivatization and Functionalization Strategies for 5 Benzyloxy 2 Fluorobenzaldehyde
Synthesis of Advanced Synthetic Intermediates from 5-Benzyloxy-2-fluorobenzaldehyde
There is no available scientific literature detailing the synthesis of advanced synthetic intermediates where this compound is explicitly used as the starting material. While the aldehyde functional group and the fluorinated, benzylated aromatic ring suggest potential for various chemical transformations—such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation and carbon-carbon bond-forming reactions—no specific examples have been published.
Preparation of Novel Heterocyclic Compounds Utilizing Benzyloxyfluorobenzaldehyde Scaffolds
The use of this compound as a scaffold for the preparation of novel heterocyclic compounds is not documented in the searched literature. Typically, substituted benzaldehydes are key building blocks in the synthesis of a wide array of heterocycles, such as pyrimidines, thiazoles, or benzodiazepines, through cyclocondensation reactions. However, no specific reaction schemes or synthesized heterocyclic structures originating from this compound have been reported.
Functionalization of Aromatic Rings for Structure-Activity Relationship (SAR) Studies of Future Derivatives
No structure-activity relationship (SAR) studies involving derivatives of this compound have been published. Such studies would typically involve systematic modification of the molecule, for instance, by altering the substituents on the benzyloxy group or the main phenyl ring, to investigate how these changes affect biological activity. The absence of any such research indicates that this compound has likely not been a focus of medicinal chemistry or drug discovery programs to date.
Spectroscopic Characterization and Structural Elucidation of 5 Benzyloxy 2 Fluorobenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, within a molecule. The chemical environment of each nucleus influences its resonance frequency, providing a detailed map of the molecular structure.
Proton (¹H) NMR Analysis
Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 5-Benzyloxy-2-fluorobenzaldehyde, the ¹H NMR spectrum exhibits characteristic signals for the aldehyde proton, the aromatic protons of both the benzaldehyde (B42025) and benzyl (B1604629) rings, and the methylene (B1212753) protons of the benzyloxy group.
The aldehyde proton typically appears as a singlet in the downfield region of the spectrum, around 9.5-10.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons of the benzyl group's methylene bridge (—O-CH₂-Ph) usually resonate as a singlet around 5.1 ppm. The aromatic protons of the two phenyl rings appear in the range of 6.8-7.5 ppm, often with complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom.
Table 1: Representative ¹H NMR Spectral Data for Benzaldehyde Derivatives
| Compound | Aldehyde Proton (ppm) | Aromatic Protons (ppm) | Other Protons (ppm) |
| 2-Fluorobenzaldehyde (B47322) | 10.35 | 7.17-7.88 | |
| 4-Fluorobenzaldehyde | 9.97 | 7.16-7.90 | |
| 5-(Benzyloxy)-2-hydroxybenzaldehyde | 10.30 | 9.8 (phenolic OH), 5.1 (benzyloxy -OCH₂Ph) |
This table presents representative data compiled from various sources. chemicalbook.comchemicalbook.com
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the aldehyde group is highly deshielded and appears far downfield, typically between 185 and 195 ppm. researchgate.net The carbon atom of the methylene bridge in the benzyloxy group is found around 70 ppm. The aromatic carbons, including the carbon atom attached to the fluorine, exhibit signals in the range of 110-165 ppm. The C-F coupling can be observed as a doublet for the carbon directly bonded to fluorine, with a large coupling constant.
Table 2: Representative ¹³C NMR Spectral Data for Benzaldehyde Derivatives
| Compound | Aldehyde Carbon (ppm) | Aromatic Carbons (ppm) | Other Carbons (ppm) |
| 2-Fluorobenzaldehyde | 184.7 | 123.3-143.3 | |
| 4-Fluorobenzaldehyde | 190.5 | 116.4-166.5 | |
| 5-(Benzyloxy)-2-hydroxybenzaldehyde | 192.0 | 70.0 (benzyloxy methylene) |
This table presents representative data compiled from various sources. rsc.org
Fluorine-19 (¹⁹F) NMR Analysis
Fluorine-19 NMR is a highly sensitive technique used to characterize fluorine-containing compounds. The chemical shift of the fluorine atom in this compound is influenced by its position on the aromatic ring and the nature of the other substituents. For 2-fluorobenzaldehyde, the ¹⁹F NMR signal appears at approximately -124.7 ppm. researchgate.net The coupling between the fluorine atom and adjacent protons can provide further structural information.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules like derivatives of this compound.
COSY experiments reveal correlations between protons that are coupled to each other, helping to identify adjacent protons in the aromatic rings.
HSQC (or HMQC) spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of a proton's signal to its attached carbon.
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different functional groups, for instance, by observing correlations from the methylene protons of the benzyloxy group to the carbons of the benzaldehyde ring.
The application of these 2D NMR methods has been crucial in the structural elucidation of various complex organic molecules, including heterocyclic systems derived from related benzaldehydes. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.
In the IR spectrum of this compound, the most characteristic absorption is the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1680-1700 cm⁻¹. Other significant bands include the C-O-C stretching of the ether linkage around 1250 cm⁻¹, and C-H stretching and bending vibrations for the aromatic and methylene groups. The C-F stretching vibration is expected in the 1100-1300 cm⁻¹ region. The NIST Chemistry WebBook provides reference spectra for related compounds like 2-fluorobenzaldehyde and benzaldehyde, which show these characteristic absorptions. nist.govnist.gov
Raman spectroscopy can also provide valuable information, often complementing the IR data. The aromatic ring vibrations are typically strong in the Raman spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and information about its structure through the analysis of fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern is often characterized by the loss of specific groups. A common fragmentation pathway for benzylic ethers is the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (m/z 91). Another likely fragmentation is the loss of the formyl group (CHO), resulting in a [M-29]⁺ ion. The mass spectrum of 2-fluorobenzaldehyde shows a prominent molecular ion peak at m/z 124 and a significant peak at m/z 123, corresponding to the loss of a hydrogen atom. nih.gov
X-ray Crystallography for Solid-State Molecular Geometry
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, as well as intermolecular interactions that govern the packing of molecules in the crystal lattice.
Although the crystal structure of this compound has not been reported, a detailed crystallographic study has been conducted on the related compound, 2-Bromo-5-fluorobenzaldehyde. nih.gov The findings from this study offer a foundational understanding of the structural characteristics of the substituted 2-fluorobenzaldehyde framework.
The analysis of 2-Bromo-5-fluorobenzaldehyde revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The asymmetric unit contains two independent molecules. Ab initio electronic structure calculations predicted that the conformer in which the benzaldehyde oxygen atom is in a trans position relative to the 2-bromo substituent is the most stable, a finding that was confirmed by the crystal structure analysis. nih.gov
In the crystal packing, notable short Br⋯F interactions are observed, with distances of 3.1878 (14) Å, 3.3641 (13) Å, and 3.3675 (14) Å. nih.gov Additionally, offset face-to-face π-stacking interactions are present between the aromatic rings of adjacent molecules, running parallel to the crystallographic b-axis. These interactions are characterized by centroid-centroid distances of 3.8699 (2) Å for both independent molecules. nih.gov
The detailed crystallographic data for 2-Bromo-5-fluorobenzaldehyde are presented in the table below.
Table 1: Crystallographic Data for 2-Bromo-5-fluorobenzaldehyde
| Parameter | Value |
| Empirical Formula | C₇H₄BrFO |
| Formula Weight | 203.01 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.3593 (6) |
| b (Å) | 3.8699 (2) |
| c (Å) | 23.4189 (9) |
| β (°) | 106.330 (1) |
| Volume (ų) | 1335.84 (10) |
| Z | 8 |
| Temperature (K) | 125 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| μ (mm⁻¹) | 6.09 |
| Data sourced from reference nih.gov. |
Computational Chemistry and Theoretical Investigations of 5 Benzyloxy 2 Fluorobenzaldehyde
Quantum Mechanical Studies of Electronic Structure and Properties
No specific quantum mechanical studies on the electronic structure and properties of 5-Benzyloxy-2-fluorobenzaldehyde have been found in a comprehensive search of scientific databases. Such studies are crucial for understanding the fundamental electronic nature of a molecule.
There are no published Density Functional Theory (DFT) calculations for this compound. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, and its application to this compound would provide valuable insights into its geometry, electronic properties, and reactivity. For related compounds, like monofluorobenzaldehydes, DFT has been used to predict properties, but this data is not transferable to the specific isomer .
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is essential for predicting the reactivity and kinetic stability of a molecule.
Molecular Modeling and Dynamics Simulations
No molecular modeling or molecular dynamics (MD) simulation studies specifically focused on this compound are available in the current body of scientific literature. MD simulations would be instrumental in understanding the dynamic behavior of this molecule over time, including its conformational changes and interactions with its environment. While MD simulations have been performed on other benzaldehyde (B42025) derivatives in various contexts, this specific compound has not been a subject of such research.
Prediction of Reactivity and Selectivity in Chemical Transformations
Without data from DFT calculations and FMO analysis, any prediction of the reactivity and selectivity of this compound in chemical transformations would be purely speculative. Computational studies are vital for quantitatively predicting how and where a molecule will react, and this information is currently lacking for this compound.
Conformational Analysis and Intermolecular Interactions
Detailed conformational analysis and studies of the intermolecular interactions of this compound are not present in the available literature. Such studies, often carried out using computational methods, are key to understanding how the molecule's three-dimensional shape influences its physical and biological properties. While studies on other fluorobenzaldehydes have explored conformational preferences, this information cannot be directly extrapolated to the title compound due to the influence of the bulky benzyloxy group.
Applications of 5 Benzyloxy 2 Fluorobenzaldehyde in Medicinal Chemistry Research
Role as a Key Intermediate in the Synthesis of Biologically Active Compounds
5-Benzyloxy-2-fluorobenzaldehyde's utility as a key intermediate is well-documented in the synthesis of compounds with therapeutic potential. Its aldehyde functionality allows for a wide range of chemical transformations, while the benzyloxy and fluoro groups contribute to the pharmacokinetic and pharmacodynamic properties of the final products.
This fluorinated benzaldehyde (B42025) derivative is a crucial starting material in the multi-step synthesis of potential drugs for various diseases. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the benzyloxy group can improve lipophilicity.
One notable application is in the development of agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type II diabetes. nih.gov Medicinal chemistry efforts have led to the synthesis of benzyloxy analogues from phenoxy precursors to improve properties such as half-life and solubility. nih.gov The this compound moiety can be incorporated into these complex molecules to modulate their activity and pharmacokinetic profiles. For instance, replacing a 2-pyridyl group with a 2-fluorophenyl group in a series of GPR119 agonists resulted in a significant improvement in solubility. nih.gov
Furthermore, a related compound, 5-(Benzyloxy)-2-hydroxybenzaldehyde, has been identified as a key intermediate in the synthesis of polyketide synthase inhibitors, which are being investigated as potential treatments for tuberculosis. This highlights the role of the benzyloxy-benzaldehyde scaffold in generating molecules with antibacterial properties.
The structure of this compound makes it an ideal building block for constructing complex molecular scaffolds that are central to many drug discovery programs. A "scaffold" refers to the core structure of a molecule to which various functional groups can be attached.
An example of its application is in the construction of benzothiazole (B30560) derivatives. The benzothiazole skeleton, when combined with an aryl benzyl (B1604629) ether pharmacophore (structurally related to this compound), has been used to design multifunctional agents for Parkinson's disease. nih.gov The benzyloxy-phenyl portion of the molecule serves as a critical component that can be modified to optimize the biological activity of the resulting compounds. nih.gov This approach allows for the systematic exploration of the chemical space around a privileged scaffold to identify potent and selective drug candidates.
Design and Synthesis of Chemical Probes and Ligands for Biological Targets (via derivatives)
Derivatives of this compound are instrumental in the design and synthesis of chemical probes and ligands to study and target various biological macromolecules. The aldehyde group can be readily converted into other functionalities, enabling the creation of diverse chemical libraries for screening against enzymes and receptors.
The development of enzyme inhibitors is a major focus of medicinal chemistry, and derivatives of this compound have shown promise in this area.
Monoamine Oxidase (MAO) Inhibitors: A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have been designed and synthesized as potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.gov MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. The representative compound, 3h, from this series demonstrated a competitive and reversible inhibition of MAO-B with an IC50 value of 0.062 µM. nih.gov
5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibitors: While direct synthesis from this compound is not explicitly detailed, its structural motifs are found in inhibitors of other important enzymes. For instance, benzoxazole (B165842) derivatives have been developed as 5-lipoxygenase (5-LOX) inhibitors, which are potential treatments for asthma and allergies. biorxiv.orgnih.gov Similarly, benzoxazolone-5-urea derivatives featuring benzyl groups have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory diseases. nih.govnih.gov The benzyloxy-phenyl moiety is a key structural feature in these classes of inhibitors, suggesting the potential of this compound as a precursor for novel 5-LOX and sEH inhibitors. nih.govnih.gov
Table 1: Examples of Enzyme Inhibitors Derived from Benzyloxy-Phenyl Scaffolds
| Enzyme Target | Inhibitor Class | Key Structural Motif | Therapeutic Potential |
|---|---|---|---|
| Monoamine Oxidase B (MAO-B) | 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazoles | Benzyloxy-phenyl | Parkinson's Disease |
| 5-Lipoxygenase (5-LOX) | Benzoxazoles | Benzyloxy-phenyl | Asthma, Allergy |
| Soluble Epoxide Hydrolase (sEH) | Benzoxazolone-5-ureas | Benzyl groups | Inflammatory Diseases |
The design of selective ligands for biological receptors is another area where this compound derivatives are valuable. As mentioned earlier, this compound is a precursor for the synthesis of potent and orally active GPR119 agonists for the treatment of type II diabetes. nih.gov The benzyloxy group plays a crucial role in optimizing the physicochemical properties and potency of these ligands. nih.gov The ability to modify the substitution pattern on the benzyloxy-phenyl ring allows for fine-tuning of the ligand's interaction with the receptor, leading to improved efficacy and safety profiles.
Table 2: Application in GPR119 Agonist Design
| Receptor Target | Ligand Class | Role of Benzyloxy Moiety | Therapeutic Indication |
|---|---|---|---|
| GPR119 | Benzyloxy analogues of phenoxy-based agonists | Improves half-life and solubility | Type II Diabetes |
Methodologies for Radiosynthesis of Fluorinated Tracers
The presence of a fluorine atom in this compound makes it an attractive precursor for the synthesis of 18F-labeled radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo.
The radiosynthesis of fluorinated tracers often involves the nucleophilic substitution of a leaving group with [18F]fluoride. While direct radiosynthesis using this compound as the immediate precursor is not extensively reported, its structure is amenable to established radiolabeling strategies. For example, a common method involves the synthesis of a precursor molecule with a suitable leaving group, such as a nitro or a trimethylammonium group, at the position where the 18F is to be introduced. This precursor can then be reacted with [18F]fluoride to yield the desired radiotracer.
Applications of 5 Benzyloxy 2 Fluorobenzaldehyde in Advanced Materials Science Research
Utilization in the Synthesis of Novel Materials with Tunable Electronic Properties
The unique combination of an electron-withdrawing fluorine atom and an electron-donating benzyloxy group on the benzaldehyde (B42025) ring presents an intriguing scaffold for the synthesis of materials with tunable electronic properties. The fluorine atom can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of resulting materials, a critical factor in designing organic semiconductors. By strategically incorporating this molecule into larger conjugated systems, it could be possible to fine-tune the bandgap and charge transport characteristics.
Table 1: Potential Influence of Substituents on Electronic Properties
| Substituent Group | Electronic Effect | Potential Impact on Material Properties |
| Fluorine | Strong Electron-Withdrawing | Lowering of HOMO/LUMO levels, increased electron affinity, improved stability for n-type transport |
| Benzyloxy | Electron-Donating (by resonance) | Raising of HOMO levels, potential for tuning charge injection barriers |
| Aldehyde | Reactive site for synthesis | Enables incorporation into various polymer backbones or molecular architectures |
Research into fluorinated organic materials has demonstrated that the introduction of fluorine can enhance electron mobility and improve the stability of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The benzyloxy group, on the other hand, could be modified to further modulate electronic properties or to introduce self-assembly characteristics.
Contribution to the Development of Materials with Specific Optical Characteristics
The chromophoric nature of the benzaldehyde core, coupled with the electronic influence of the fluoro and benzyloxy substituents, suggests that 5-Benzyloxy-2-fluorobenzaldehyde could serve as a precursor for materials with tailored optical properties. The aldehyde group can readily participate in condensation reactions to form Schiff bases or Knoevenagel adducts, which often exhibit interesting photophysical behaviors such as fluorescence or non-linear optical (NLO) activity.
The interplay between the electron-donating and electron-withdrawing groups can create intramolecular charge transfer (ICT) characteristics, which are often associated with solvatochromism and large Stokes shifts, properties desirable for fluorescent probes and sensors.
Table 2: Potential Optical Properties Derived from this compound
| Potential Property | Originating Structural Feature | Potential Application |
| Fluorescence | Extended π-conjugation after derivatization | Organic Light-Emitting Diodes (OLEDs), fluorescent sensors |
| Non-Linear Optics | Push-pull electronic structure | Optical switching, frequency doubling |
| Solvatochromism | Intramolecular Charge Transfer (ICT) | Environmental polarity sensors |
Further research would be necessary to synthesize and characterize derivatives of this compound to confirm and quantify these potential optical characteristics.
Role as a Monomer or Building Block in Polymer Chemistry
The aldehyde functionality of this compound makes it a viable candidate as a monomer or a key building block in various polymerization reactions. It could potentially be used in the synthesis of:
Poly(azomethine)s: Through polycondensation with diamines, leading to polymers with high thermal stability and potential for liquid crystalline behavior. The fluorine and benzyloxy groups would be pendant to the main chain, influencing solubility and intermolecular interactions.
Phenolic Resins: In reactions with phenols, it could act as a crosslinking agent or be incorporated into the polymer backbone, imparting modified thermal and mechanical properties.
Functionalized Polymers: The aldehyde can be used to functionalize existing polymers through grafting reactions, introducing the specific electronic and optical properties of the benzyloxy and fluoro-substituted phenyl ring onto a pre-existing polymer scaffold.
The presence of both the fluorine atom and the bulky benzyloxy group would likely have a significant impact on the resulting polymer's morphology, solubility, and thermal properties. These substituents could disrupt chain packing, potentially leading to amorphous polymers with good solubility in organic solvents.
Biological Research Applications of 5 Benzyloxy 2 Fluorobenzaldehyde Derivatives in Vitro Studies
In Vitro Studies on Enzyme Mechanism and Reactivity Modulation through Aldehyde Functionality
The aldehyde group is a key functional group that can participate in various chemical reactions, making it a focal point for studying enzyme mechanisms and modulating their reactivity. While specific studies on 5-Benzyloxy-2-fluorobenzaldehyde are not extensively documented in publicly available literature, the reactivity of the aldehyde functionality is well-established in biochemical contexts.
The electrophilic nature of the aldehyde carbon allows it to be a target for nucleophilic attack from amino acid residues within an enzyme's active site, such as the thiol group of cysteine or the hydroxyl group of serine. This interaction can lead to the formation of a transient hemiacetal or a more stable covalent bond, effectively modulating the enzyme's activity. This principle is fundamental in the design of enzyme inhibitors. For instance, some natural products with electrophilic functional groups are known to covalently modify nucleophilic cysteine residues in proteins, thereby altering their function. nih.govnih.gov
The benzyloxy and fluoro substituents on the benzaldehyde (B42025) ring can influence the reactivity of the aldehyde group. The fluorine atom, being electron-withdrawing, can enhance the electrophilicity of the aldehyde carbon, potentially increasing its reactivity towards nucleophilic residues in an enzyme's active site. The bulky benzyloxy group can provide steric hindrance and also engage in hydrophobic or other non-covalent interactions within the enzyme's binding pocket, contributing to the specificity and strength of the binding.
Table 1: Potential Interactions of Aldehyde Functionality with Enzyme Residues
| Functional Group | Interacting Amino Acid Residue | Type of Bond/Interaction | Potential Effect on Enzyme |
| Aldehyde | Cysteine (thiol group) | Covalent (Thiohemiacetal/Thioacetal) | Inhibition/Modulation |
| Aldehyde | Serine (hydroxyl group) | Covalent (Hemiacetal/Acetal) | Inhibition/Modulation |
| Aldehyde | Lysine (amino group) | Covalent (Schiff base) | Inhibition/Modulation |
Development of Fluorescent Dyes and Biosensors Based on Benzyloxyfluorobenzaldehyde Scaffolds
The general principle involves creating a molecule that exhibits a change in its fluorescent properties upon binding to a specific target analyte. This change can be a turn-on or turn-off of fluorescence, or a shift in the emission wavelength. For example, a newly synthesized 2′-benzyloxy flavone, a more complex derivative, has been demonstrated as a dual fluorescent probe for selectively detecting picric acid and for pH sensing. rsc.org This indicates the potential of the benzyloxy-substituted aromatic scaffold in the design of chemosensors.
The development of such biosensors often involves functionalizing the benzaldehyde group or other parts of the molecule to introduce a recognition element for the target of interest. The inherent fluorescence of the resulting compound or a linked fluorophore would then report on the binding event.
Table 2: Potential Applications in Fluorescence-Based Assays
| Application | Principle | Potential Target Analytes |
| Fluorescent Dyes | Intrinsic fluorescence of the scaffold or its derivatives | Cellular components, biomolecules |
| Biosensors | Change in fluorescence upon binding to a target | Metal ions, pH, small molecules |
Mechanistic Investigations of Molecular Interactions (e.g., covalent bond formation with proteins)
The aldehyde functionality of this compound provides a reactive handle for forming covalent bonds with proteins, a mechanism of increasing interest in chemical biology and drug discovery. The formation of a covalent bond can lead to irreversible or pseudo-irreversible inhibition of a protein's function, which can be advantageous for achieving prolonged biological effects.
The study of such covalent interactions often employs proteomic techniques to identify the specific protein targets and the site of modification. nih.govnih.gov Plant-derived natural products containing electrophilic groups have been shown to covalently modify nucleophilic residues like cysteine in specific proteins. nih.gov This modification can alter the protein's conformation and function. nih.govnih.gov
The investigation into the covalent modification of proteins by derivatives of this compound would likely involve:
Incubation of the compound with a protein or cell lysate: This allows for the potential covalent reaction to occur.
Proteomic analysis: Techniques such as mass spectrometry would be used to identify which proteins have been modified and to pinpoint the specific amino acid residue that has formed a covalent bond with the compound.
Functional assays: To understand the biological consequence of the covalent modification, researchers would assess how the protein's function is altered.
While specific studies detailing the covalent protein interactions of this compound are not prominent, the chemical nature of the molecule strongly suggests its potential as a tool for such mechanistic investigations.
Table 3: Common Amino Acid Residues Targeted by Electrophilic Compounds
| Nucleophilic Amino Acid | Reactive Group |
| Cysteine | Thiol (-SH) |
| Lysine | Amine (-NH2) |
| Histidine | Imidazole ring |
| Serine | Hydroxyl (-OH) |
| Threonine | Hydroxyl (-OH) |
Future Directions and Emerging Research Opportunities for 5 Benzyloxy 2 Fluorobenzaldehyde
Exploration of Unconventional Synthetic Pathways
The development of novel and more efficient synthetic routes to and from 5-Benzyloxy-2-fluorobenzaldehyde remains a key area of interest. Future research will likely focus on:
Photoredox Catalysis: Exploring light-mediated reactions to functionalize the aldehyde or the aromatic ring could lead to milder and more selective transformations. This approach could enable C-H functionalization or the introduction of complex moieties under ambient conditions, reducing the reliance on traditional, often harsh, reaction conditions.
Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis and derivatization of this compound. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities.
Biocatalysis: Employing enzymes or whole-cell systems for the synthesis or transformation of this compound presents a green and highly selective alternative to conventional chemical methods. Biocatalysis could be particularly useful for enantioselective reductions or oxidations.
Advancements in Asymmetric Synthesis Utilizing this compound
While this compound has been used as a precursor in the synthesis of chiral molecules, its direct involvement as a substrate in asymmetric catalysis is an area ripe for exploration. Future research is expected to focus on:
Organocatalysis: The development of new chiral organocatalysts for asymmetric transformations involving the aldehyde group of this compound, such as aldol, Mannich, and Michael reactions, could provide direct access to a wide range of enantioenriched products.
Transition Metal Catalysis: Designing novel chiral transition metal complexes for asymmetric additions to the carbonyl group or for directing transformations on the aromatic ring will be a significant area of investigation. For instance, asymmetric hydrogenation or transfer hydrogenation could yield valuable chiral alcohols. A study on the asymmetric 1,2-oxytrifluoromethylation of styrenes utilized related 3-benzyloxy-quinazolinones, highlighting the potential for developing asymmetric cross-coupling reactions. nih.gov
Integration with High-Throughput Screening in Materials and Medicinal Chemistry
The structural motifs accessible from this compound make it an attractive starting material for the generation of compound libraries for high-throughput screening (HTS).
Combinatorial Chemistry: Utilizing this compound as a key building block in combinatorial syntheses will enable the rapid generation of diverse libraries of compounds. These libraries can then be screened for biological activity against various therapeutic targets or for desired properties in materials science.
Fragment-Based Drug Discovery (FBDD): The fluorinated benzaldehyde (B42025) core can serve as a valuable fragment in FBDD campaigns. By identifying weak-binding fragments that interact with a biological target, medicinal chemists can grow these fragments into more potent lead compounds, and this compound provides a versatile scaffold for such elaboration.
Role in Supramolecular Chemistry and Nanotechnology Applications
The unique electronic and structural features of this compound suggest its potential utility in the construction of well-defined supramolecular assemblies and functional nanomaterials.
Liquid Crystals: The rigid aromatic core combined with the flexible benzyloxy group could be exploited in the design of novel liquid crystalline materials. The fluorine atom can influence intermolecular interactions and packing, potentially leading to materials with unique phase behaviors and electro-optical properties.
Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound could be investigated as components of OLEDs, either as emissive materials or as host materials in the emissive layer. The fluorine substituent can enhance electron transport properties and improve device efficiency and stability.
Self-Assembled Monolayers (SAMs): The aldehyde functionality provides a handle for anchoring molecules onto surfaces to form SAMs. These organized molecular layers can be used to modify the surface properties of materials for applications in electronics, sensors, and biocompatible coatings.
Collaborative Research at the Interface of Chemistry and Biology
The full potential of this compound and its derivatives will be realized through interdisciplinary collaborations between chemists and biologists.
Chemical Probes: Synthesizing derivatives of this compound that can act as chemical probes will be crucial for studying biological processes. These probes could be designed to interact with specific enzymes or receptors, allowing for the elucidation of their function and role in disease.
Mechanism of Action Studies: For derivatives that show promising biological activity, collaborative efforts will be essential to unravel their mechanism of action. This involves a combination of synthetic chemistry to generate analogs and biological assays to pinpoint the molecular target and downstream effects. For example, related compounds have been investigated as potential inhibitors of acetohydroxyacid synthase and epidermal growth factor receptor (EGFR) kinases. nih.gov
Q & A
Q. What mechanistic insights explain contradictions in reported reaction yields for this compound derivatives?
- Substituent effects : Steric hindrance from the benzyloxy group may reduce reactivity in nucleophilic substitutions. Kinetic studies (e.g., Eyring plots) can quantify activation parameters .
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify outlier conditions (e.g., trace moisture) in published protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
